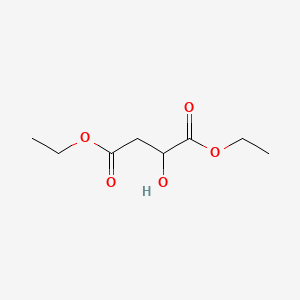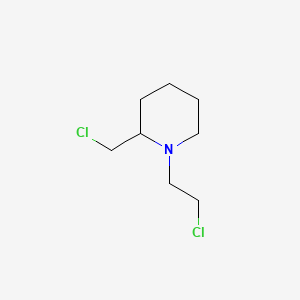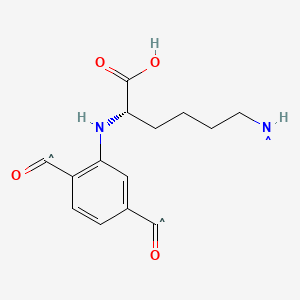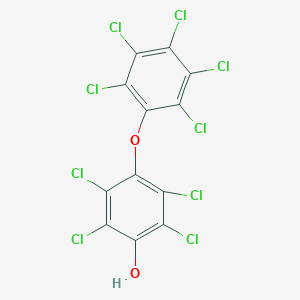
苹果酸二乙酯
描述
Diethyl malate is an organic compound with the CAS Registry number 141-05-9 . It is chemically a maleate ester with the formula C8H12O4 . It is a colorless liquid at room temperature and has the IUPAC name of diethyl (Z)-but-2-enedioate .
Synthesis Analysis
The material is synthesized by the esterification of maleic acid or maleic anhydride and ethanol .Molecular Structure Analysis
Diethyl malate has a molecular weight of 172.18 g/mol . The linear formula of diethyl malate is C2H5OCOCH=CHCOOC2H5 .Chemical Reactions Analysis
In synthetic organic chemistry, diethyl malate is a dienophile and used in the Diels-Alder reaction . With the invention of polyaspartic technology, an amine is reacted with a dialkyl maleate - usually diethyl maleate - utilizing the Michael addition reaction .Physical And Chemical Properties Analysis
Diethyl malate has a vapor density of 5.93 (vs air), a vapor pressure of 1 mmHg at 14 °C, and an autoignition temperature of 662 °F . It has a refractive index n20/D of 1.441 (lit.), a boiling point of 225 °C (lit.), a melting point of -10 °C (lit.), and a density of 1.064 g/mL at 25 °C (lit.) .科学研究应用
Biocatalysis and Microbial Fermentation
Diethyl malate can be produced through biocatalysis, which involves the enzymatic transformation of fumarate to L-malate . This process is significant in the production of L-malate, which is used in the food, pharmaceutical, and agriculture industries. The source of enzymes, catalytic conditions, and molecular modifications are crucial factors in this application.
Food and Beverage Industry
As a derivative of L-malate, Diethyl malate may be used as an acidulant and flavor enhancer in the food and beverage industry. Its role in enhancing the taste and preserving the quality of food products is a vital area of application .
Pharmaceutical Applications
Diethyl malate derivatives have various medical uses. For instance, citrulline malate is a nonessential amino acid that can increase exercise performance. Sunitinib malate is another derivative with antiangiogenic and antitumor activities, approved for treating certain cancers .
Agricultural Use
In agriculture, Diethyl malate could be used to influence plant metabolism and growth. Its role in the TCA cycle and its effects on glycolysis and transport systems in plants could be a focus for research and development .
Bio-based Material Industry
The biological production of Diethyl malate from renewable resources is an emerging field. It has the potential to reduce dependency on oil reserves and carbon dioxide emissions, making it a sustainable alternative for producing bulk chemicals .
Renewable Chemical Production
Diethyl malate can be produced from lignocellulosic biomass, which is a significant step towards creating value-added chemicals from renewable sources. This application is particularly challenging due to the structural diversities of biomass components .
Environmental Impact
The production and use of Diethyl malate in various industries also have implications for global warming and environmental pollution. Research into its production from renewable sources is aimed at reducing these impacts .
Advanced Materials
The conversion of raw lignocellulose into Diethyl malate for the production of advanced materials is a promising route. This process could lead to the development of new materials with improved properties and applications .
安全和危害
Diethyl malate may cause an allergic skin reaction and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and avoiding release to the environment .
未来方向
Diethyl malate has been used in the production of the pesticide Malathion . It has also been used medically as a chemical depletory of glutathione . Other medical uses include treatment of breast cancer and its monitoring with Positron Emission Tomography . It is also used as a food additive and has Food and Drug Administration clearance for indirect food contact . In synthetic organic chemistry, it is a dienophile and used in the Diels-Alder reaction . With the invention of polyaspartic technology, the material also found another use . These products are then used in coatings, adhesives, sealants, and elastomers .
作用机制
Target of Action
Diethyl malate, also known as the diethyl ester of malonic acid, primarily targets thiol groups in various biological processes . It is a thiol-reactive α,β-unsaturated carbonyl compound .
Mode of Action
The mechanism of action of diethyl malate involves the disruption of disulfide bonds , leading to conformational changes in proteins and altering their activity . This interaction with its targets results in the depletion of glutathione (GSH) in exposed cells .
Result of Action
The primary molecular effect of diethyl malate’s action is the depletion of glutathione (GSH) in exposed cells . This can lead to significant changes in cellular redox status, potentially affecting various cellular processes.
属性
IUPAC Name |
diethyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048081 | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; miscible in alcohol and oil | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.128 | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
7554-12-3, 626-11-9, 7554-28-1 | |
| Record name | Diethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl L-malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diethyl malate has been shown to inhibit beta-lactamase class A from Bacillus licheniformis. [] It achieves this by binding to the enzyme's active site, causing earlier equilibrium and decreasing the fluctuation of Ser70, a crucial residue for enzyme activity. [] This interaction ultimately prevents the hydrolysis of the beta-lactam ring in antibiotics like benzyl penicillin, effectively reducing antibiotic resistance. []
ANone: While the provided abstracts do not contain spectroscopic data, diethyl malate's molecular formula is C8H14O5, and its molecular weight is 190.19 g/mol.
A: One study employed diethyl malate as an additive in poly(lactic acid) (PLA) films designed for controlled drug release. [] The addition of diethyl malate enhanced drug release, particularly when combined with diethyl tartrate, by increasing water uptake within the film and promoting the formation of open pores on its surface. []
ANone: The provided abstracts do not mention any catalytic properties of diethyl malate.
A: Yes, molecular docking studies have been conducted to predict the binding mode of diethyl malate and its analogs with the active site of beta-lactamase. [] Additionally, molecular dynamics (MD) simulations have been used to analyze the structural changes in beta-lactamase upon inhibitor binding, including diethyl malate. [] These simulations revealed that diethyl malate binding leads to earlier equilibrium of the enzyme and decreased fluctuation of Ser70. []
A: Research suggests that modifications to the ester groups of diethyl malate influence its ability to enhance drug release from PLA films. [] For instance, replacing the ethyl groups with methyl groups (dimethyl tartrate) resulted in a comparable enhancement of drug release, while longer alkyl chains (di-i-propyl and di-n-butyl esters) significantly diminished this effect. []
ANone: The provided abstracts do not contain information on the stability and formulation of diethyl malate specifically.
ANone: The provided abstracts do not contain information on SHE regulations specific to diethyl malate.
A: While the provided abstracts do not provide detailed PK/PD information, one study demonstrated the in vivo efficacy of diethyl malate against beta-lactamase. [] It successfully decreased the minimum inhibitory concentration (MIC) of benzyl penicillin against Bacillus licheniformis by sixteen-fold, confirming its ability to restore antibiotic susceptibility in vivo. []
A: In vitro studies have demonstrated that diethyl malate effectively inhibits beta-lactamase activity, leading to a decrease in the MIC of benzyl penicillin against Bacillus licheniformis. [] This inhibitory effect is directly correlated with the decreased MIC values observed. [] Additionally, in vivo studies have confirmed the efficacy of diethyl malate in reducing antibiotic resistance. []
ANone: The provided abstracts do not contain information on resistance and cross-resistance associated with diethyl malate.
ANone: The provided abstracts do not contain information on the toxicology and safety profile of diethyl malate.
ANone: While the provided abstracts do not offer a comprehensive historical context, research on diethyl malate, particularly its use as an additive and its biological activity, appears to be ongoing. Further research is necessary to fully elucidate its potential applications in various fields.
A: The research on diethyl malate spans multiple disciplines. For example, its use as an additive in PLA films for drug delivery highlights its relevance in material science and pharmaceutical research. [] Additionally, its ability to inhibit beta-lactamase showcases its potential in combating antibiotic resistance, bridging the fields of biochemistry, microbiology, and medicine. [] Further research might uncover more cross-disciplinary applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)






